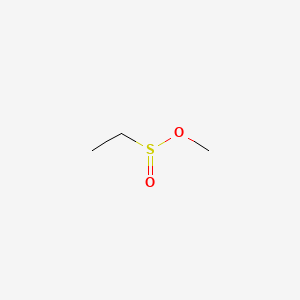
Methyl ethanesulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl ethanesulfinate is an organosulfur compound with the molecular formula CH3CH2SO2CH3 It is a sulfinic acid ester, characterized by the presence of a sulfinyl functional group (SO2) bonded to a methyl group and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl ethanesulfinate can be synthesized through several methods. One common approach involves the reaction of ethanesulfinic acid with methanol in the presence of a dehydrating agent. The reaction typically proceeds under mild conditions, with the removal of water to drive the equilibrium towards ester formation.
Industrial Production Methods
On an industrial scale, this compound can be produced using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the reaction conditions. The use of catalysts and solvents can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl ethanesulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ethanesulfonic acid.
Reduction: Reduction reactions can convert it back to ethanesulfinic acid.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can react with this compound under basic conditions.
Major Products Formed
Oxidation: Ethanesulfonic acid.
Reduction: Ethanesulfinic acid.
Substitution: Various substituted ethanesulfinates depending on the nucleophile used.
Scientific Research Applications
Methyl ethanesulfinate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfinyl compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially as a precursor for active pharmaceutical ingredients.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other organosulfur compounds.
Mechanism of Action
The mechanism by which methyl ethanesulfinate exerts its effects involves the interaction of its sulfinyl group with various molecular targets. The sulfinyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can disrupt normal cellular processes, making it useful in applications such as antimicrobial and anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
Methyl methanesulfonate: An alkylating agent used in cancer treatment.
Ethyl methanesulfonate: A chemical mutagen used in genetic research.
Methanesulfonic acid: A strong acid used in various industrial applications.
Uniqueness
Methyl ethanesulfinate is unique due to its specific combination of a sulfinyl group with a methyl and an ethyl group. This structure imparts distinct chemical reactivity and potential applications that differ from other sulfonates and sulfinates. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in both research and industrial contexts.
Properties
CAS No. |
31401-21-5 |
|---|---|
Molecular Formula |
C3H8O2S |
Molecular Weight |
108.16 g/mol |
IUPAC Name |
methyl ethanesulfinate |
InChI |
InChI=1S/C3H8O2S/c1-3-6(4)5-2/h3H2,1-2H3 |
InChI Key |
UTOWKUXZEJXEMP-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















